molecular formula C19H12N2O3S B2795348 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 477550-30-4

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide

Cat. No.: B2795348
CAS No.: 477550-30-4
M. Wt: 348.38
InChI Key: LXJXUOZKBQWHLJ-UHFFFAOYSA-N
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Description

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic compound with a molecular formula of C19H12N2O3S This compound is characterized by the presence of a chromene ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide
  • 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide

Uniqueness

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is a member of the chromene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H14N2O3S
  • Molecular Weight : 342.38 g/mol

This compound features a chromene backbone substituted with a phenylthiazole moiety, which is critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29) .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µM)
4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromeneMCF-7<10
4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromeneHT29<15

The mechanism of action often involves the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2 and cyclin-dependent kinases .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been well documented. Compounds related to 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromeneStaphylococcus aureus50
4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromeneEscherichia coli100

The presence of electron-withdrawing groups in the thiazole ring enhances the antimicrobial properties by increasing the compound's lipophilicity, facilitating better membrane penetration .

Enzyme Inhibition

Inhibitory studies have shown that derivatives of this compound can act as potent inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The dual inhibitory effect against these enzymes suggests potential applications in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl and thiazole moieties significantly influence the biological activity. For example:

  • Substitution Patterns : Electron-donating groups on the phenyl ring enhance activity, while electron-withdrawing groups can sometimes reduce it.
  • Thiazole Modifications : Changes in the thiazole structure affect binding affinity to target proteins, altering the overall potency of the compound.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study demonstrated that a derivative with a methoxy group showed increased cytotoxicity against cancer cell lines compared to its unsubstituted counterpart .
  • Another investigation highlighted that thiazole-containing compounds exhibited significant antimicrobial effects against multi-drug resistant strains, emphasizing their potential as new therapeutic agents .

Properties

CAS No.

477550-30-4

Molecular Formula

C19H12N2O3S

Molecular Weight

348.38

IUPAC Name

4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C19H12N2O3S/c22-17-13-8-4-5-9-16(13)24-10-14(17)18(23)21-19-20-15(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23)

InChI Key

LXJXUOZKBQWHLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

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